![molecular formula C8H8N2S B1399887 4-((Methylthio)methyl)pyridine-2-carbonitrile CAS No. 1340305-46-5](/img/structure/B1399887.png)
4-((Methylthio)methyl)pyridine-2-carbonitrile
Overview
Description
4-((Methylthio)methyl)pyridine-2-carbonitrile (MTPC) is an organosulfur compound with a wide range of potential applications in the fields of medicine and chemistry. It is a heterocyclic compound with a unique structure, containing both a pyridine and a carbonitrile group. MTPC has been studied extensively in recent years, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments. Finally, the paper will discuss some potential future directions for the use of MTPC.
Scientific Research Applications
Synthesis and Characterization
4-((Methylthio)methyl)pyridine-2-carbonitrile and its derivatives have been extensively studied for their synthesis methods, structural properties, and potential applications. One notable research effort involved the synthesis and X-ray spectroscopic analysis of pyridine derivatives, highlighting the structural features and spectral properties of these compounds. This research provides foundational knowledge for understanding the chemical behavior and potential applications of 4-((Methylthio)methyl)pyridine-2-carbonitrile derivatives in various scientific fields (Tranfić et al., 2011).
Antioxidant Activity
Another area of interest is the antioxidant activity of heterocyclic compounds derived from 4-((Methylthio)methyl)pyridine-2-carbonitrile. Research has shown that novel heterocyclic compounds synthesized from this chemical exhibit significant antioxidant properties. This discovery opens avenues for the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Kawale et al., 2017).
Herbicidal Activity
The synthesis and herbicidal activity of novel derivatives of 4-((Methylthio)methyl)pyridine-2-carbonitrile have also been investigated. A study demonstrated that these derivatives exhibit significant herbicidal activity against both monocotyledonous and dicotyledonous plants. This suggests potential agricultural applications, where these compounds could be developed into effective herbicides for crop protection (Sun et al., 2019).
Corrosion Inhibition
Additionally, derivatives of 4-((Methylthio)methyl)pyridine-2-carbonitrile have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of metals in acidic environments, highlighting their potential application in industrial processes and maintenance where corrosion is a significant concern (Dandia et al., 2013).
properties
IUPAC Name |
4-(methylsulfanylmethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-11-6-7-2-3-10-8(4-7)5-9/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDWQHAEFQFRFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Methylthio)methyl)picolinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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